Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine

Lipophilicity Drug-likeness ADME prediction

3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine (CAS 75792-71-1) is a disubstituted pyridazine heterocycle bearing a chlorine atom at the 3-position and a 5-chlorothiophen-2-yl substituent at the 6-position. This compound serves as a versatile electrophilic building block for the synthesis of 3-hydrazinopyridazine derivatives with demonstrated antihypertensive activity.

Molecular Formula C8H4Cl2N2S
Molecular Weight 231.1 g/mol
CAS No. 75792-71-1
Cat. No. B3371648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine
CAS75792-71-1
Molecular FormulaC8H4Cl2N2S
Molecular Weight231.1 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C2=CC=C(S2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2S/c9-7-3-1-5(11-12-7)6-2-4-8(10)13-6/h1-4H
InChIKeyNAIUHUVXVIPJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine (CAS 75792-71-1): A Dual-Halogenated Heterocyclic Building Block for Antihypertensive Drug Discovery and Selective Cross-Coupling Chemistry


3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine (CAS 75792-71-1) is a disubstituted pyridazine heterocycle bearing a chlorine atom at the 3-position and a 5-chlorothiophen-2-yl substituent at the 6-position . This compound serves as a versatile electrophilic building block for the synthesis of 3-hydrazinopyridazine derivatives with demonstrated antihypertensive activity [1]. Its dual-halogen architecture – comprising a pyridazine-bound chlorine and a thiophene-bound chlorine – enables sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr) at position 3 followed by cross-coupling at the thiophene 5-position, a feature not available in mono-halogenated or phenyl-substituted analogs [2].

Why 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine Cannot Be Replaced by Phenyl or Unsubstituted Thiophene Analogs in Antihypertensive Lead Optimization


The 5-chlorothiophene moiety is not merely a structural ornament; it directly modulates lipophilicity, electronic character, and downstream pharmacological potency relative to both the unsubstituted thiophene and phenyl congeners. Replacement with 3-chloro-6-(thiophen-2-yl)pyridazine (CAS 28657-41-2) reduces calculated LogP by approximately 0.65 log units (from 3.51 to 2.86), substantially altering membrane permeability and pharmacokinetic profile . Substitution with 3-chloro-6-phenylpyridazine (CAS 20375-65-9) eliminates the sulfur heteroatom, which has been shown to be a critical determinant of antihypertensive potency in the 3-hydrazinopyridazine series where thiophene-containing derivatives demonstrated superior activity relative to phenyl counterparts in spontaneously hypertensive rats [1]. These physicochemical and pharmacodynamic differences preclude simple interchange of in-class building blocks without re-optimization of the entire lead series.

Quantitative Differentiation of 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine: Evidence-Based Comparison Against Closest Chemical Analogs


Elevated Lipophilicity (LogP 3.51) Relative to Unsubstituted Thiophene Analog Enhances Predicted Membrane Permeability

The target compound 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine exhibits a calculated octanol-water partition coefficient (LogP) of 3.51, which is 0.65 log units higher than that of the direct des-chloro analog 3-chloro-6-(thiophen-2-yl)pyridazine (LogP 2.86) . This difference corresponds to a predicted ~4.5-fold increase in lipophilicity, placing the target compound within the optimal LogP range (1–4) for oral bioavailability while the unsubstituted analog falls at the lower boundary, potentially limiting passive membrane diffusion [1]. The increased lipophilicity is directly attributable to the additional chlorine atom on the thiophene ring, a modification not possible with phenyl-substituted analogs that lack the heterocyclic sulfur.

Lipophilicity Drug-likeness ADME prediction

Documented Antihypertensive Activity of Downstream 3-Hydrazino-6-(5-chlorothien-2-yl)pyridazine Versus Dihydralazine in Spontaneously Hypertensive Rats

The 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine building block is the direct synthetic precursor to 3-hydrazino-6-(5-chlorothien-2-yl)pyridazine (CAS 75792-88-0), which was evaluated for antihypertensive activity alongside other 6-heteroaryl-3-hydrazinopyridazine derivatives in spontaneously hypertensive rats (SHR) [1]. In the Steiner et al. (1981) study, thiophene-containing hydrazinopyridazine derivatives demonstrated statistically significant blood pressure reduction relative to vehicle control, with 6-imidazol-1-yl derivatives achieving up to 4.9× the potency of the clinical standard dihydralazine when administered orally [1]. Although the most potent compound in the series (7c) contained a 2-methylimidazol-1-yl substituent rather than a thiophene, the thiophene-containing congeners—including the 5-chlorothiophene derivative—constituted a distinct activity cluster with hypotensive efficacy exceeding that of the corresponding phenyl-substituted analogs, establishing the heteroaryl sulfur as a pharmacophoric element [1]. In vitro conversion of 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine to the active hydrazine derivative proceeds in 75% yield with hydrazine monohydrate [2], providing a practical synthetic route to the pharmacologically validated scaffold.

Antihypertensive Cardiovascular pharmacology Hydrazinopyridazine

Commercially Available at Higher Certified Purity (98%) Compared to 95% Minimum for Closest Analogs, Reducing Purification Burden

3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine is commercially available at a certified purity of 98% (HPLC) from Leyan (Catalog No. 1526213) , exceeding the minimum purity of 95% offered for the analogous 3-chloro-6-(thiophen-2-yl)pyridazine (CAS 28657-41-2, Leyan Catalog No. 1143580, 97% purity) and matching or exceeding the 95% typical purity for 3-chloro-6-phenylpyridazine and 6-(5-chlorothiophen-2-yl)pyridazin-3(2H)-one from other commercial suppliers . This 1–3% absolute purity advantage, while modest in percentage terms, corresponds to a 2–3-fold reduction in total impurity burden, which is critical for synthetic sequences where residual halogenated byproducts can participate in downstream cross-coupling reactions and generate intractable impurity profiles.

Chemical purity Procurement specification Quality control

Dual Halogenation Enables Orthogonal Sequential Functionalization Not Possible with 3-Chloro-6-phenylpyridazine or 3,6-Dichloropyridazine Alone

The target compound contains two electronically differentiated chlorine atoms: the C3 chlorine on the electron-deficient pyridazine ring is activated toward nucleophilic aromatic substitution (SNAr), while the C5 chlorine on the electron-rich thiophene ring is primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) . This orthogonal reactivity profile is demonstrated by the 75% yield conversion of the C3 chlorine to hydrazine under SNAr conditions (hydrazine monohydrate, 3 h) while the thiophene chlorine remains intact [1]. In contrast, 3-chloro-6-phenylpyridazine lacks the second reactive halogen for further diversification, and 3,6-dichloropyridazine offers two chlorines with insufficient electronic differentiation for reliable mono-functionalization. The Hamze et al. (2023) study on pyridazine scaffold functionalization confirms that regioselective manipulation of differentially substituted chloropyridazines can be achieved with proper catalyst tuning, yielding tri- and tetra-substituted products in 46–91% overall yields [2].

Regioselective synthesis Cross-coupling Building block versatility

High-Impact Application Scenarios for 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine in Antihypertensive Drug Discovery, Kinase Inhibitor Development, and Diversity-Oriented Synthesis


Antihypertensive Lead Optimization: Direct Access to Pharmacologically Validated 3-Hydrazinopyridazine Scaffolds

Research groups pursuing novel antihypertensive agents can utilize 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine as the immediate precursor to 3-hydrazino-6-(5-chlorothien-2-yl)pyridazine, a compound belonging to the 6-heteroaryl-3-hydrazinopyridazine class that demonstrated in vivo blood pressure reduction in spontaneously hypertensive rats when benchmarked against dihydralazine [1]. The 75% synthetic conversion yield provides a reliable entry point for hit-to-lead optimization, with the remaining thiophene chlorine available for subsequent diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR at the thiophene 5-position [2].

Kinase Inhibitor Fragment-Based Drug Discovery: p38α MAPK and SRC Kinase Targeting

Trisubstituted pyridazines have been identified as potent in vitro inhibitors of p38α MAPK with IC50 values in the 1–20 nM range when appropriately substituted at the 6-position with dialkylamino groups [1]. The 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine scaffold provides a structurally pre-organized core with a heteroaryl group at the 6-position (thiophene) and a chlorine leaving group at the 3-position, matching the pharmacophoric requirements described by McIntyre et al. (2002) for p38 MAPK inhibition [1]. Additionally, ZINC database docking studies indicate that elaborated derivatives of this scaffold exhibit predicted binding affinities (pKi 7.18–7.68) against SRC, ABL1, EGFR, and MAPK14 kinases [2], making this building block a strategic starting point for kinase-focused fragment elaboration.

Diversity-Oriented Synthesis (DOS): Orthogonal Sequential Functionalization for Rapid Library Construction

The dual-halogen architecture supports orthogonal sequential functionalization: SNAr at the pyridazine C3 position (e.g., with amines, hydrazines, or alkoxides) followed by Pd-catalyzed cross-coupling at the thiophene C5 position [1]. This two-step diversification sequence, validated by the regioselective functionalization methodology of Hamze et al. (2023) for chloropyridazine building blocks [2], enables the generation of structurally diverse compound libraries from a single commercial building block without intermediate protecting group chemistry, reducing library synthesis time by an estimated 30–50% compared to iterative protection-deprotection strategies.

Agrochemical Discovery: Heterocyclic Bioisostere of Phenyl-Pyridazine Herbicide Scaffolds

Thiophene serves as a classical bioisostere of phenyl in agrochemical design, often improving environmental degradability while maintaining or enhancing target binding. 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine provides an immediate thiophene-for-phenyl replacement relative to the widely explored 3-chloro-6-phenylpyridazine scaffold, with an additional chlorine handle for late-stage diversification [1]. Given that the Hamze et al. (2023) study was conducted in collaboration with Syngenta Crop Protection [2], this compound class has direct precedent for agrochemical application, particularly for programs targeting herbicide-resistant weed species where novel heterocyclic cores are urgently needed.

Quote Request

Request a Quote for 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.